Liquiritigenin

描述

(±)-Liquiritigenin is a flavonoid that has been found in P. floribundum and has anticancer activity. It is cytotoxic to HL-60, HCT8, and B16 cancer cell lines (IC50s = 22.5, 19.5, and 5 μg/ml, respectively).

(2S)-Liquiritigenin, also known as 5-deoxyflavanone or DFV, belongs to the class of organic compounds known as flavanones. Flavanones are compounds containing a flavan-3-one moiety, with a structure characterized by a 2-phenyl-3, 4-dihydro-2H-1-benzopyran bearing a ketone at the carbon C3 (2S)-Liquiritigenin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (2S)-liquiritigenin is primarily located in the membrane (predicted from logP) (2S)-Liquiritigenin can be biosynthesized from flavanone (2S)-Liquiritigenin is a bitter tasting compound that can be found in a number of food items such as brassicas, chicory leaves, passion fruit, and annual wild rice. This makes (2S)-liquiritigenin a potential biomarker for the consumption of these food products.

4',7-dihydroxyflavanone is a dihydroxyflavanone in which the two hydroxy substituents are located at positions 4' and 7. It has a role as a Brassica napus metabolite and a fungal xenobiotic metabolite. It is a dihydroxyflavanone, a polyphenol and a member of 4'-hydroxyflavanones. It derives from a flavanone.

作用机制

DL-Liquiritigenin, also known as Liquiritigenin or 7-hydroxy-2-(4-hydroxyphenyl)chroman-4-one, is a flavanone compound that has been isolated from various plants of the Glycyrrhiza genus, including Glycyrrhiza uralensis and Glycyrrhiza glabra .

Target of Action

DL-Liquiritigenin has been found to interact with several targets. Network pharmacology studies have shown that DL-Liquiritigenin is a key anti-melanoma active component in licorice flavonoids, with tyrosinase (Tyr), Raf1, and Met being identified as key targets of melanoma resistance . It also acts as a selective agonist of the ERβ subtype of the estrogen receptor (ER), though it is also reported to act as an ERα partial agonist at sufficient concentrations .

Mode of Action

DL-Liquiritigenin interacts with its targets to induce various changes. For instance, it shows competitive inhibition of human monoamine oxidase (hMAO) in vitro . It also acts as an antagonist of the D1 receptor and an agonist of the D3 and V1A receptors .

Biochemical Pathways

In the treatment of melanoma, DL-Liquiritigenin affects multiple biochemical pathways, indicating that its anti-melanoma mechanism is the result of multi-compound and multi-target interactions .

Pharmacokinetics

The bioavailability of flavonoids like DL-Liquiritigenin is generally low after oral administration . The metabolic transformation of DL-Liquiritigenin by the gut microbiota and liver microsomes results in the generation of three main metabolites . This biotransformation may be one of the main reasons for the low bioavailability of DL-Liquiritigenin, although these metabolites have potential pharmacological activities .

Result of Action

DL-Liquiritigenin has a wide range of pharmacological properties, such as antitumor, antiulcer, anti-inflammatory, and anti-AIDS effects . Its molecular and cellular effects include reducing dopaminergic neurodegeneration and psychostimulant-induced toxicity, which are related to dopamine and vasopressin receptors .

Action Environment

The action of DL-Liquiritigenin can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the metabolic transformation of DL-Liquiritigenin, affecting its bioavailability and pharmacological activities . Furthermore, the efficacy and stability of DL-Liquiritigenin can be influenced by factors such as the presence of other compounds, pH, temperature, and the specific characteristics of the target cells or tissues.

生化分析

Biochemical Properties

Liquiritigenin is an estrogenic compound which acts as a selective agonist of the ERβ subtype of the estrogen receptor (ER), though it is also reported to act as an ERα partial agonist at sufficient concentrations . It also has a choleretic effect . This compound, NADPH:oxygen oxidoreductase (hydroxylating, aryl migration) is an enzyme that uses this compound, O2, NADPH and H+ to produce 2,7,4’-trihydroxyisoflavanone, H2O, and NADP+ .

Cellular Effects

This compound has various pharmacological properties and is also responsible for the corresponding properties of the plants it contains. In various studies, its effects included anti-inflammatory, antimicrobial agent, and antioxidant activities, and it also demonstrated targeted cancer therapy effects .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a selective agonist of the ERβ subtype of the estrogen receptor (ER), and as an ERα partial agonist at sufficient concentrations . It also has a choleretic effect .

Metabolic Pathways

This compound is involved in the metabolic pathway where the enzyme this compound, NADPH:oxygen oxidoreductase (hydroxylating, aryl migration) uses this compound, O2, NADPH and H+ to produce 2,7,4’-trihydroxyisoflavanone, H2O, and NADP+ .

生物活性

Liquiritigenin, a chiral flavonoid predominantly found in licorice (Glycyrrhiza spp.), has garnered attention for its diverse biological activities. Research indicates that this compound exhibits anti-inflammatory , antioxidant , anticancer , and antidiabetic properties, making it a compound of interest in pharmacological studies.

Anticancer Activity

This compound has shown potential as an anticancer agent through various mechanisms:

- Inhibition of Cancer Cell Proliferation : Studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as HepG2, A549, and Hela. The compound's IC50 values indicate moderate cytotoxic effects, particularly in specific cancer types .

- Mechanisms of Action : The compound is believed to induce apoptosis in cancer cells and inhibit pathways involved in tumor growth. For instance, it has been shown to suppress cyclooxygenase (COX) activity, which is linked to inflammation and cancer progression .

Anti-inflammatory Effects

This compound's anti-inflammatory properties are significant in managing conditions like atopic dermatitis:

- Cytokine Regulation : In a murine model of atopic dermatitis, this compound reduced the expression of pro-inflammatory cytokines (e.g., IL-4, IL-5) from activated T cells. This suggests a mechanism where this compound modulates immune responses by inhibiting T cell activation .

- MAPK Signaling Pathway : The compound inhibits the p65 translocation and MAPK signaling pathways, which are critical in inflammatory responses .

Antidiabetic Properties

This compound has been identified as an effective agent in managing diabetes:

- Enzyme Inhibition : It exhibits dose-dependent inhibition of alpha-amylase and alpha-glucosidase, enzymes involved in carbohydrate metabolism. This action helps regulate blood sugar levels by slowing down carbohydrate absorption .

- Stereospecific Activity : The pharmacological effects may vary between its enantiomers, indicating that further research is needed to fully understand the stereospecific contributions to its antidiabetic effects .

Antioxidant Activity

The antioxidant properties of this compound contribute to its protective roles against oxidative stress:

- Radical Scavenging : Research shows that this compound can scavenge free radicals, thereby reducing oxidative damage in cells. This activity is crucial for preventing cellular damage linked to various chronic diseases .

Metabolism and Pharmacokinetics

This compound undergoes significant biotransformation in the body:

- Metabolites Identification : Studies have identified metabolites such as phloretic acid and resorcinol produced by gut microbiota, which may also exhibit biological activity .

- Pharmacokinetic Profile : this compound is rapidly absorbed and glucuronidated, with distribution patterns indicating extensive tissue uptake. Its elimination primarily occurs through non-renal routes .

Study 1: Anticancer Efficacy

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that at concentrations ranging from 25 to 100 µg/ml, this compound significantly inhibited cell viability compared to controls.

Study 2: Inflammatory Response Modulation

A study involving mice with induced atopic dermatitis demonstrated that oral administration of this compound reduced lymph node swelling and serum IgE levels significantly compared to untreated groups. This highlights its potential therapeutic application in allergic conditions .

科学研究应用

Anti-Inflammatory Effects

Liquiritigenin exhibits potent anti-inflammatory properties, primarily through the inhibition of the nuclear factor kappa B (NF-κB) pathway. Studies have shown that this compound can suppress the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in macrophages treated with lipopolysaccharides (LPS). In vivo experiments demonstrated that this compound significantly reduced paw edema in rat models induced by carrageenan, indicating its potential as a therapeutic agent for inflammatory diseases .

Key Findings:

- Mechanism: Inhibition of NF-κB activation and reduction in inducible nitric oxide synthase (iNOS) expression.

- Animal Studies: Reduced inflammation markers and edema in rodent models.

Anticancer Properties

Research indicates that this compound possesses anticancer potential, particularly against breast cancer. A study suggested that this compound could prevent breast cancer progression in high-risk postmenopausal women by modulating estrogen receptor activity . Additionally, its cytotoxic effects have been observed in various cancer cell lines, where it induces apoptosis and inhibits cell proliferation.

Key Findings:

- Targeted Cancer Types: Breast cancer and colon cancer.

- Mechanism: Induction of apoptosis and inhibition of cell cycle progression.

Neuroprotective Effects

This compound has demonstrated neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. In vivo studies showed that this compound enhances learning and memory in mice by modulating cholinergic signaling pathways and reducing oxidative stress . Its ability to inhibit acetylcholinesterase suggests a potential role in cognitive enhancement.

Key Findings:

- Mechanism: Inhibition of acetylcholinesterase and modulation of neurotrophic factors.

- Clinical Relevance: Potential application in Alzheimer's disease treatment.

Antidiabetic Activity

The antidiabetic effects of this compound are attributed to its ability to inhibit alpha-amylase and alpha-glucosidase, enzymes involved in carbohydrate metabolism. This inhibition can lead to improved glycemic control and reduced postprandial blood sugar levels . Studies have also indicated that this compound may enhance insulin sensitivity.

Key Findings:

- Mechanism: Enzyme inhibition leading to decreased glucose absorption.

- Clinical Implications: Potential use as a dietary supplement for diabetes management.

Data Summary Table

Case Studies

- Breast Cancer Prevention : A clinical study highlighted the potential of this compound as a preventive agent against breast cancer in postmenopausal women, emphasizing its role as an estrogen receptor modulator .

- Neuroprotection in Ischemia : Research demonstrated that licorice extracts containing this compound significantly reduced brain damage following ischemic events by regulating apoptosis-related proteins .

- Diabetes Management : A comparative study on various licorice compounds indicated that this compound effectively lowers blood sugar levels through enzyme inhibition mechanisms .

化学反应分析

Isomerization Reactions

Isoliquiritigenin and this compound The chalcone isothis compound is structurally related to this compound, with isothis compound being the isomeric precursor of this compound . Chalcone isomerase (CHI) facilitates the enzymatic isomerization, converting 2'-hydroxychalcones (like isothis compound) into 2-S flavanones (like this compound) .

pH and Temperature Isothis compound and this compound can be interconverted based on pH and temperature . Chalcones rapidly cyclize into flavanones under neutral and lower acidic pH conditions, whereas flavones undergo a reversible reaction to their chalcones at basic pH. These interconversions are temperature-dependent, leading to isomerization and racemization of the compounds .

Biological Conditions Both this compound and isothis compound can isomerize and epimerize, leading to mixtures of isothis compound and R/ S-liquiritigenin .

Metabolic Reactions

Biotransformation by Gut Microbiota this compound is metabolized by gut microbiota into metabolites such as phloretic acid, resorcinol, and a compound speculated to be davidigenin, which has antitumor activity .

Metabolite M5 During gut microbiota metabolism, this compound produces an unknown metabolite M5 . M5 can be further broken down into M3 (phloretic acid) and M4 (resorcinol) . The proposed structure of M5 is dihydroisoflavone .

The table below shows the accurate mass measurements of molecular and fragment ions of this compound and its metabolites in the intestinal microflora metabolic system :

| Substance | Reaction | Theoretical Molecular Weight | Molecular Formula | Fragment Characteristics |

|---|---|---|---|---|

| MS 1/[M-H]- | ||||

| Gut microbiota system | This compound | 256.0736 | C15H12O4 | 255.0678 |

| M5 | 258.0892 | C15H14O4 | 257.0822 |

Anti-inflammatory Action

This compound exerts anti-inflammatory effects by inhibiting NF-κB activation in macrophages . It represses I-κBα phosphorylation and degradation, preventing the increase in iNOS protein and mRNA levels induced by lipopolysaccharide (LPS) . this compound also suppresses the production of TNF-α, IL-1β, and IL-6 from cells after LPS stimulation .

Other notable reactions

Cyclooxygenase Inhibition this compound can act as an anti-inflammatory by supressing cyclooxygenase .

cAMP Enhancement this compound can efficiently enhance cyclic adenosine monophosphate (cAMP) production . It can decrease Interleukin 12 and tumor necrosis factor alpha contents .

Inhibition of NF-kB Pathway this compound can dramatically inhibit the induction of NF-κB .

Choleretic Effect this compound has a choleretic effect and can induce transporters and phase-II enzymes in the liver, which may be associated with a hepatoprotective effect .

属性

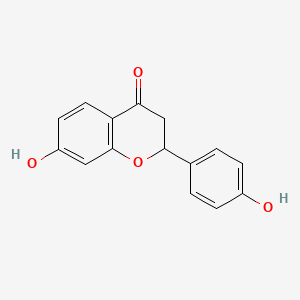

IUPAC Name |

7-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)14-8-13(18)12-6-5-11(17)7-15(12)19-14/h1-7,14,16-17H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURUXTVZLHCCNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90274339, DTXSID90961898 | |

| Record name | DL-Liquiritigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69097-97-8, 41680-09-5 | |

| Record name | DL-Liquiritigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。